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molecular formula C14H22N4O2 B8429330 1-(2,2-Dimethyl-propyl)-4-(6-nitro-pyridin-3-yl)-piperazine

1-(2,2-Dimethyl-propyl)-4-(6-nitro-pyridin-3-yl)-piperazine

Cat. No. B8429330
M. Wt: 278.35 g/mol
InChI Key: CYUBRZORTZRSHK-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

To a solution of 2,2-dimethyl-1-[4-(6-nitro-pyridin-3-yl)-piperazin-1-yl]-propan-1-one (1.0 g, 3.42 mmol) in THF (10 mL) was added BH3.DMS (0.6 mL, 6.84 mmol) at r.t. and the reaction was then heated to reflux for 6 h. The reaction was cooled, quenched with ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine solution, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. The crude material was purified by column chromatography over silica gel (60-120 mesh) using 20% ethyl acetate/petroleum ether as eluent to afford 1-(2,2-dimethyl-propyl)-4-(6-nitro-pyridin-3-yl)-piperazine (0.5 g, 52.5%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:21])([CH3:20])[C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:12]=[N:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=2)[CH2:7][CH2:6]1)=O.CSC>C1COCC1>[CH3:1][C:2]([CH3:21])([CH3:20])[CH2:3][N:5]1[CH2:6][CH2:7][N:8]([C:11]2[CH:12]=[N:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=2)[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(=O)N1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-])(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
CSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
quenched with ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography over silica gel (60-120 mesh)

Outcomes

Product
Name
Type
product
Smiles
CC(CN1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-])(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 52.5%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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